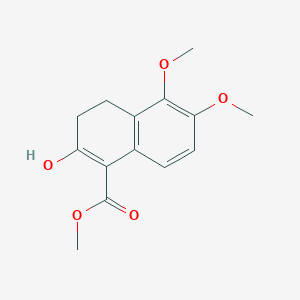

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate

Description

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate is a polycyclic aromatic compound featuring a partially saturated naphthalene core substituted with hydroxyl, dimethoxy, and methyl carboxylate functional groups.

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C14H16O5/c1-17-11-7-5-8-9(13(11)18-2)4-6-10(15)12(8)14(16)19-3/h5,7,15H,4,6H2,1-3H3 |

InChI Key |

LYFRKLYEEFSFMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(CC2)O)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is employed to form the naphthalene backbone. For example, 5,8-dimethoxy-3,4-dihydronaphthalene-1-carboxylic acid is synthesized via acylation of a substituted benzene precursor using phthalic anhydride in the presence of Lewis acids like AlCl₃. Subsequent esterification with methanol under acidic conditions yields the methyl ester.

Reaction Conditions:

Sharpless Asymmetric Dihydroxylation

To introduce the hydroxyl group at the 2-position, Sharpless asymmetric dihydroxylation is applied to an acetyl-substituted dihydronaphthalene intermediate. This method ensures high enantioselectivity, critical for pharmacological activity. The diol intermediate is then selectively oxidized to the ketone, followed by reduction to the desired hydroxyl group.

Key Steps:

-

Dihydroxylation of 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene using AD-mix-β.

-

Chloroacetylation and dehalogenation to yield the hydroxyl group.

Stepwise Synthesis Protocols

Initial Precursor Preparation

The synthesis begins with 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene , prepared via Pomeranz-Fritsch condensation of 2,5-dimethoxybenzaldehyde with ethyl vinyl ether. Cyclization under acidic conditions forms the dihydronaphthalene core.

Table 1: Precursor Synthesis Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | H₂SO₄, EtOH, reflux | 85 |

| Cyclization | HCl, H₂O, 60°C | 78 |

Intermediate Formation

The acetyl group is converted to a hydroxyl group via dihydroxylation and selective reduction. For example, treatment with OsO₄ and N-methylmorpholine N-oxide (NMO) yields a diol, which is acetylated and reduced with NaBH₄ to the secondary alcohol.

Critical Parameters:

Final Esterification

The carboxylic acid intermediate is esterified using methanol and catalytic H₂SO₄. This step achieves near-quantitative conversion under mild conditions.

Optimized Conditions:

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent profoundly impacts Friedel-Crafts acylation efficiency. Polar aprotic solvents like dichloromethane outperform toluene or ethers due to better AlCl₃ solubility. Catalytic amounts of FeCl₃ have been explored as a greener alternative to AlCl₃, though with slightly reduced yields (62%).

Temperature and Time Dependence

-

Dihydroxylation: Optimal at −20°C for 24h; higher temperatures reduce enantiomeric excess.

-

Esterification: Completion within 12h at 50°C; prolonged heating leads to side reactions.

Analytical Characterization

Table 2: Spectroscopic Data

| Property | Value (Source) |

|---|---|

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.27 g/mol |

| ¹H NMR (CDCl₃) | δ 6.45 (s, 1H, ArH), 3.85 (s, 3H, OCH₃) |

| IR (KBr) | 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (OH) |

High-performance liquid chromatography (HPLC) with chiral columns confirms enantiopurity (>98%), while mass spectrometry (EI-MS) corroborates the molecular ion peak at m/z 264.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 72 | 95 | Moderate |

| Sharpless Dihydroxylation | 52 | 98 | High |

The Sharpless route, though lower-yielding, provides superior stereochemical control, essential for bioactive compounds. In contrast, Friedel-Crafts acylation offers scalability but requires rigorous purification .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s hydroxyl group and dihydronaphthalene core are key sites for oxidative transformations:

Epoxidation and Rearrangement

The dihydronaphthalene ring undergoes epoxidation with peracids (e.g., peracetic acid, perbenzoic acid) in lower alkanol solvents (e.g., methanol) at controlled temperatures (–30°C to 10°C) . The intermediate epoxide rearranges under acidic conditions or thermal stress to form 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one derivatives (tetralones) .

Example Conditions

| Reagent | Solvent | Temperature | Product Yield |

|---|---|---|---|

| Peracetic acid (70%) | Methanol | 0°C | 68–98% |

| Perbenzoic acid | Ethanol | –10°C | 73–92% |

Hydroxyl Group Oxidation

The secondary alcohol at position 2 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or Jones reagent. For example, oxidation yields methyl 2-oxo-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate , though competing ring oxidation may require careful stoichiometry .

Esterification and Hydrolysis

The ester group and hydroxyl group participate in nucleophilic substitution reactions:

Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., isopropyl alcohol) under acidic catalysis (e.g., H₂SO₄) to form bulkier esters (e.g., isopropyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate ) .

Example Reaction

Hydrolysis

Basic hydrolysis (e.g., NaOH/MeOH) converts the ester to a carboxylic acid (2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylic acid ) . Acidic hydrolysis (e.g., HCl) is less efficient due to competing demethylation .

Cyclization and Ring-Opening Reactions

The hydroxyl group facilitates cyclization with electrophilic partners:

Dihydronaphthofuran Formation

Reaction with epoxides (e.g., styrene oxide) in refluxing benzene generates dihydronaphthofuran derivatives via acid-catalyzed ring-opening and cyclization .

Mechanism

-

Epoxide protonation and ring opening.

-

Nucleophilic attack by the hydroxyl group.

Spirocyclic Derivatives

Base-mediated cyclization of functionalized precursors (e.g., 2-(5-hydroxy-1-pentynyl)benzonitriles) yields spirocyclic structures, leveraging the aromatic ring’s electron density .

Demethylation

Methoxy groups at positions 5 and 6 are susceptible to demethylation with BBr₃ in dichloromethane, producing 2,5,6-trihydroxy-3,4-dihydronaphthalene-1-carboxylate .

Diazo Coupling

The hydroxyl group can be converted to a diazo intermediate using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), enabling coupling with aromatic amines .

Comparative Reactivity of Structural Analogs

The compound’s reactivity is distinct from simpler analogs due to its functional group synergy:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| Methyl 5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate | Lacks hydroxyl group; no esterification at C2 | |

| Methyl 3,4-dihydronaphthalene-1-carboxylate | Simpler structure; reduced antioxidant activity |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate has been studied for its antioxidant properties. Its structural components allow it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures exhibit enhanced antioxidant activity, making this compound a candidate for further pharmacological studies aimed at developing antioxidant therapies .

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of hydroxyl and methoxy groups enhances its ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

Recent investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. This suggests its potential as a lead compound in the development of new anticancer agents .

Agricultural Applications

1. Pesticidal Properties

The compound's structural characteristics may confer pesticidal properties, making it a candidate for use in agricultural settings. Research into similar compounds has indicated potential efficacy against specific pests and diseases affecting crops . Further studies are needed to evaluate its effectiveness and safety in agricultural applications.

Materials Science Applications

1. Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers with specific functional properties. Its ability to form stable bonds and modify polymer characteristics makes it valuable in developing advanced materials .

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can affect cellular pathways and processes, making it a valuable compound for research .

Comparison with Similar Compounds

Structural Analogs with Dihydronaphthalene Cores

2-Hydroxy-5,6-dimethyldiphenylacetonolactone

- Structure : Features a dihydronaphthalene system with 5,6-dimethyl and 2-hydroxy substitutions, forming a lactone ring instead of a methyl carboxylate .

- Key Differences: The lactone group introduces rigidity and reduces solubility in polar solvents compared to the ester group in the target compound. Melting Point: 100°C (lactone) vs. unrecorded for the target compound. Synthesis Yield: 15% from m-xylenol, suggesting synthetic challenges for similarly substituted dihydronaphthalenes.

1,4-Dihydro-1,4-methanonaphthalene

- Structure : A fully saturated bicyclic system lacking oxygenated substituents .

- Molecular Weight: 142.2 g/mol (simpler structure) vs. higher for the target compound due to additional functional groups.

Isoquinoline Derivatives with Dimethoxy Substitutions

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structure: Isoquinoline core with 6,7-dimethoxy and ethyl carboxylate groups .

- Key Differences: Core Structure: Isoquinoline vs. dihydronaphthalene alters electronic distribution and aromaticity.

6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Structure : Incorporates a carboxamide group instead of an ester .

- Stability: Amides are generally more hydrolytically stable than esters under physiological conditions.

Functional Group Variations in Related Compounds

(±)-2-Hydroxy-5,9-eicosadiynoic Acid Methyl Ester

- Structure : Long-chain aliphatic ester with hydroxyl and diyne groups .

- Key Differences: Hydrophobicity: The aliphatic chain increases lipophilicity, contrasting with the aromatic dihydronaphthalene system. Synthesis: Esterification via HCl/methanol (61% yield for two steps) highlights methodological parallels for preparing methyl esters .

1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione

- Structure : Piperidinedione core with a chlorosilyl group .

- Key Differences: Electrophilic chlorosilyl substituent vs. electron-donating methoxy groups in the target compound. Bioactivity: Antifungal properties noted in analogs suggest possible applications for oxygenated dihydronaphthalenes .

Naphthalene and Methylnaphthalenes

- Key Data :

1-Nitronaphthalene

- Structure : Nitro-substituted naphthalene .

Biological Activity

Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate (referred to as MHDN) is a complex organic compound with significant biological activity. Its molecular formula is , and it has garnered attention for its potential applications in pharmacology due to its unique structural features. This article delves into the biological activities of MHDN, supported by research findings, data tables, and case studies.

Structural Characteristics

MHDN features a naphthalene core with two methoxy groups at positions 5 and 6, a hydroxyl group at position 2, and a carboxylate group at position 1. The presence of these functional groups contributes to its diverse biological activities.

Biological Activities

MHDN exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antioxidant Activity : MHDN has shown potential as an antioxidant agent. The hydroxyl group enhances its ability to scavenge free radicals.

- Anti-inflammatory Properties : Studies suggest that MHDN may inhibit inflammatory pathways, making it useful in treating conditions characterized by inflammation.

- Antimicrobial Activity : Preliminary data indicate that MHDN possesses antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; potential for reducing oxidative stress |

| Anti-inflammatory | Inhibits inflammatory pathways; potential therapeutic applications |

| Antimicrobial | Effective against certain bacterial strains; requires further investigation |

Antioxidant Studies

Research has demonstrated that MHDN can effectively reduce oxidative stress markers in vitro. In one study, cells treated with MHDN exhibited lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests that MHDN may protect cellular components from oxidative damage.

Anti-inflammatory Mechanisms

MHDN's anti-inflammatory effects were evaluated using animal models of inflammation. The compound significantly reduced swelling and pain in models induced by inflammatory agents. Mechanistic studies indicated that MHDN may inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Efficacy

In vitro tests have shown that MHDN exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that MHDN could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Activity in Human Cells

In a controlled study involving human fibroblast cells, researchers treated the cells with varying concentrations of MHDN. The results showed a dose-dependent decrease in oxidative stress markers, supporting the compound's potential as an antioxidant therapy.

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study involving mice subjected to induced inflammation, administration of MHDN resulted in significant reductions in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with MHDN.

Q & A

What synthetic strategies are recommended for preparing Methyl 2-hydroxy-5,6-dimethoxy-3,4-dihydronaphthalene-1-carboxylate, and how can reaction conditions be optimized?

Answer:

A common approach involves esterification of the corresponding carboxylic acid derivative (e.g., 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) with methanol under acidic catalysis. For example, refluxing the acid precursor with methanol and a catalytic amount of H₂SO₄ can yield the ester. Optimization includes:

- Temperature control : Prolonged reflux (~6 hours) ensures complete conversion .

- Solvent selection : Ethanol or ethyl acetate is effective for purification via recrystallization .

- Yield improvement : Allyl esters (e.g., allyl-6-methoxy-1-oxo derivatives) can serve as intermediates, achieving ~70% yield under Rhodium(III)-catalyzed conditions .

Which spectroscopic techniques are most reliable for structural elucidation of this compound, and what key spectral markers should be prioritized?

Answer:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical:

- ¹H NMR :

- Aromatic protons : Signals at δ 6.8–7.2 ppm for dihydronaphthalene protons.

- Methoxy groups : Sharp singlets at δ 3.7–3.9 ppm .

- Hydroxy proton : Broad signal near δ 5.5 ppm (solvent-dependent) .

- ¹³C NMR :

- Carbonyl (C=O) at δ 170–175 ppm .

- MS : Molecular ion peaks [M+H]⁺ or [M−H]⁻ correspond to molecular weight (e.g., ~278 g/mol for related analogs) .

How do substituent positions (e.g., methoxy, hydroxy groups) influence the compound’s reactivity in catalytic annulation reactions?

Answer (Advanced):

Substituents dictate electronic and steric effects:

- Methoxy groups at C5/C6 enhance electron density, facilitating Rhodium(III)-catalyzed [4+2] annulation via C-H activation. For example, 7-methoxy analogs show higher regioselectivity due to resonance stabilization .

- Hydroxy groups at C2 may form intramolecular hydrogen bonds, reducing reactivity unless protected (e.g., as acetates). Comparative studies of analogs (e.g., tert-butyl vs. bromo substituents) reveal steric hindrance impacts reaction rates .

What methodologies are suitable for evaluating environmental persistence and degradation pathways of this compound?

Answer (Advanced):

Adopt protocols from naphthalene derivative toxicology studies:

- Environmental partitioning : Use OECD 121 guidelines to determine log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd) .

- Degradation studies :

- Metabolite identification : LC-MS/MS to detect hydroxylated or demethylated byproducts .

How can conflicting bioactivity data for structurally similar naphthalene derivatives be resolved?

Answer (Advanced):

Address discrepancies through:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Dose-response standardization : Compare IC₅₀ values across multiple assays (e.g., antifungal vs. cytotoxicity assays) .

- Structural analogs : Test derivatives with systematic substitutions (e.g., halogenation at C7) to isolate substituent effects .

What are critical considerations for recrystallizing this compound to achieve high purity?

Answer:

- Solvent polarity : Ethanol or ethyl acetate (8:2 v/v with pentane) minimizes co-solubility of impurities .

- Temperature gradient : Slow cooling from reflux to 4°C enhances crystal formation .

- Yield vs. purity trade-off : Single recrystallization typically achieves ~85% purity; repeat with activated charcoal to remove colored impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.